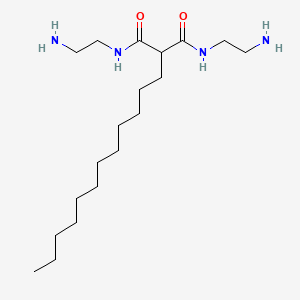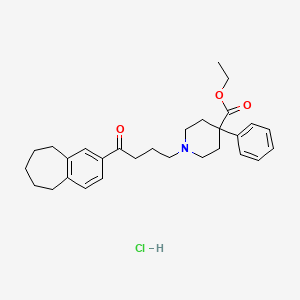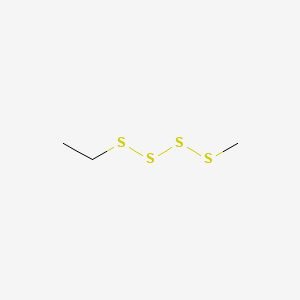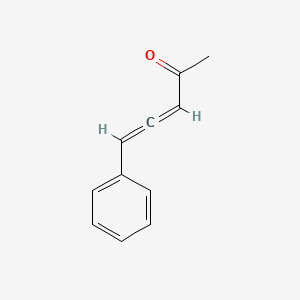
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide is a compound that belongs to the class of diamines It is characterized by the presence of two aminoethyl groups attached to a dodecylpropanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide typically involves the reaction of dodecylpropanediamide with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecylpropanediamide+Ethylenediamine→N 1 ,N 3 -Bis(2-aminoethyl)-2-dodecylpropanediamide
Industrial Production Methods
Industrial production of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: It has been investigated for its role in inhibiting mitochondrial cytochrome c oxidase, which can lead to cellular copper deficiency.
Medicine: The compound’s ability to chelate metal ions makes it a potential candidate for therapeutic applications, such as in the treatment of metal ion-related disorders.
Industry: It is used in the synthesis of novel materials and resins, particularly for the removal of anionic azo dyes from aqueous solutions.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide involves its ability to chelate metal ions, particularly copper (II). By binding to copper ions, the compound can inhibit the activity of enzymes such as mitochondrial cytochrome c oxidase. This inhibition can lead to cellular copper deficiency, affecting various cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A similar compound with a shorter alkyl chain.
N,N’-Diethyl-1,3-propanediamine: Another related compound with ethyl groups instead of aminoethyl groups.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A compound with methyl groups attached to the nitrogen atoms.
Uniqueness
N~1~,N~3~-Bis(2-aminoethyl)-2-dodecylpropanediamide is unique due to its longer dodecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with metal ions, making it suitable for specific applications that require these unique properties.
Propiedades
Número CAS |
74974-31-5 |
|---|---|
Fórmula molecular |
C19H40N4O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
N,N'-bis(2-aminoethyl)-2-dodecylpropanediamide |
InChI |
InChI=1S/C19H40N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-17(18(24)22-15-13-20)19(25)23-16-14-21/h17H,2-16,20-21H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
CXRPHDVIIAJMKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)NCCN)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)




![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)


![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)

![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)


